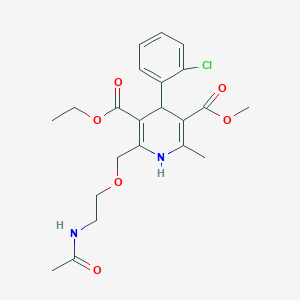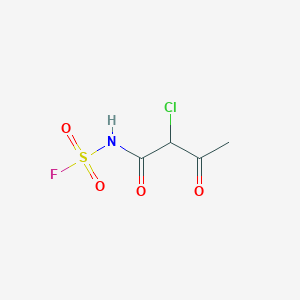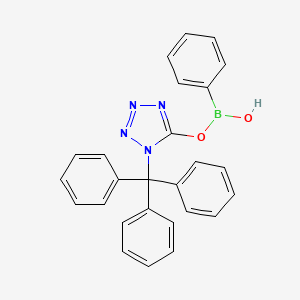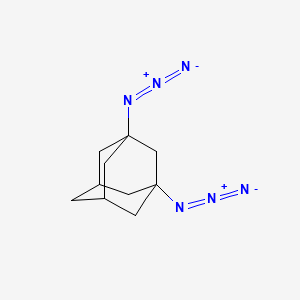
Flurbiprofen rac-Menthyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flurbiprofen rac-Menthyl Ester is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This ester form is synthesized to enhance certain pharmacokinetic properties, such as solubility and bioavailability, making it a valuable compound in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flurbiprofen rac-Menthyl Ester typically involves the esterification of flurbiprofen with menthol. The process begins with the preparation of flurbiprofen, which is synthesized from 3-fluoro-4-phenylpropiophenone through a series of reactions involving magnesium and propionaldehyde . The esterification reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Flurbiprofen rac-Menthyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alcohols or amines under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Flurbiprofen rac-Menthyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Explored for its potential as a prodrug to improve the delivery and efficacy of flurbiprofen.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Flurbiprofen rac-Menthyl Ester exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain . Additionally, the ester form may enhance the absorption and distribution of flurbiprofen in the body, improving its therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen Methyl Ester: Another ester derivative of flurbiprofen with similar pharmacokinetic properties.
Ibuprofen Ester Derivatives: Ester forms of ibuprofen, another widely used NSAID, with comparable anti-inflammatory and analgesic effects.
Uniqueness
Flurbiprofen rac-Menthyl Ester is unique due to its enhanced solubility and bioavailability compared to other ester derivatives. This makes it particularly valuable in the development of new drug formulations aimed at improving the delivery and efficacy of flurbiprofen .
Properties
Molecular Formula |
C25H31FO2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C25H31FO2/c1-16(2)21-12-10-17(3)14-24(21)28-25(27)18(4)20-11-13-22(23(26)15-20)19-8-6-5-7-9-19/h5-9,11,13,15-18,21,24H,10,12,14H2,1-4H3 |
InChI Key |
CWLBNGOYNSJTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(C)C2=CC(=C(C=C2)C3=CC=CC=C3)F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



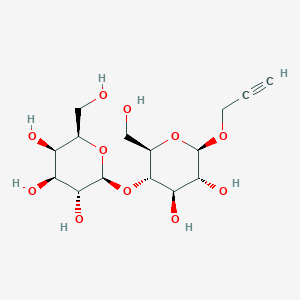
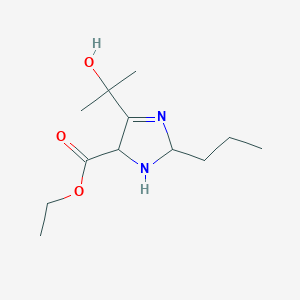
![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)
